molecular formula C9H6Br2O B8287165 4-(2,2-Dibromovinyl)benzaldehyde

4-(2,2-Dibromovinyl)benzaldehyde

Cat. No.: B8287165
M. Wt: 289.95 g/mol
InChI Key: FAXHCCNMGHHQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Dibromovinyl)benzaldehyde is a halogenated aromatic aldehyde characterized by a dibromovinyl substituent at the para position of the benzaldehyde core. This compound is primarily utilized in synthetic chemistry as an intermediate for liquid-crystalline materials, particularly in the preparation of fluorinated pincer complexes. Its synthesis involves the reaction of substituted benzaldehydes with triphenylphosphine and tetrabromomethane in dichloromethane, followed by purification using petroleum ether/ethyl acetate or CH₂Cl₂ as eluents . The dibromovinyl group enhances electronic conjugation and steric bulk, making it valuable in mesomorphic and photophysical applications.

Properties

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

4-(2,2-dibromoethenyl)benzaldehyde

InChI

InChI=1S/C9H6Br2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H

InChI Key

FAXHCCNMGHHQFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(Br)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

4-(Bromomethyl)benzaldehyde
  • Structure : Benzaldehyde with a bromomethyl (-CH₂Br) substituent at the para position.
  • Key Differences : Lacks the conjugated dibromovinyl group, reducing electronic delocalization.
  • Applications : Used in pharmaceutical and polymer synthesis.
4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB)
  • Structure: Features a diethylamino-substituted styryl group, forming a D-π-A (donor-π-acceptor) system.
  • Key Differences : Exhibits solvatochromic behavior and large Stokes shifts (~150 nm in PMMA matrices), unlike the dibromovinyl derivative.
  • Applications : Used in fluorescent dyes for optical materials; photophysical properties align with the Lippert equation in solid matrices .
4-Chloro-1-cinnamyloxy-2-(2,2-dibromovinyl)benzene
  • Structure : Combines a dibromovinyl group with chloro and cinnamyloxy substituents.
  • Key Differences : Increased steric hindrance and altered reactivity due to the cinnamyloxy group.
  • Synthesis : Requires multi-step protocols involving bromoalkyne intermediates and column chromatography, highlighting comparative synthetic complexity .
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde
  • Structure : Dialdehyde with ethoxy linkers between benzaldehyde units.
  • Key Differences : Flexible linker enables macrocyclic compound synthesis via condensation with polyamines.
  • Crystallography : Displays a "w"-shaped conformation with CH-π interactions, unlike the rigid dibromovinyl derivative .

Physicochemical and Application-Based Comparisons

Compound Key Substituents Applications Unique Properties
4-(2,2-Dibromovinyl)benzaldehyde -CBr₂CH₂- (para) Liquid-crystalline pincer complexes High conjugation, fluorophilic due to perfluoroalkoxy groups
DEASB -CH=CH-C₆H₄-NEt₂ (para) Fluorescent dyes in PMMA/SiO₂ composites Solvatochromism, Stokes shift ~150 nm
4-(Bromomethyl)benzaldehyde -CH₂Br (para) Pharmaceutical intermediates Limited conjugation, high reactivity in alkylation reactions
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde -O-(CH₂CH₂O)₂- (para) Macrocyclic precursors Flexible linkers, CH-π interactions in crystal lattice

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